2-(Thiophen-2-YL)piperidine-4-carboxylic acid
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Overview
Description
2-(Thiophen-2-YL)piperidine-4-carboxylic acid is a heterocyclic compound that features a thiophene ring attached to a piperidine ring, which is further substituted with a carboxylic acid groupThe presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of new drugs and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thiophene moiety. One common method is the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, with sulfurizing agents like phosphorus pentasulfide (P4S10).
Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-YL)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-YL)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with a similar structure but different electronic properties.
2-(Benzo[b]thiophen-2-yl)pyridine: A compound with a fused thiophene ring system, offering different reactivity and applications.
Uniqueness
2-(Thiophen-2-YL)piperidine-4-carboxylic acid is unique due to the combination of the thiophene and piperidine rings, which provides a distinct set of electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and drugs .
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-thiophen-2-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-2,5,7-8,11H,3-4,6H2,(H,12,13) |
InChI Key |
XWEWUDKXSUDKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1C(=O)O)C2=CC=CS2 |
Origin of Product |
United States |
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